(2-Ethyl-2-methylcyclopentyl)methanol
CAS No.:
Cat. No.: VC17719051
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | (2-ethyl-2-methylcyclopentyl)methanol |
| Standard InChI | InChI=1S/C9H18O/c1-3-9(2)6-4-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
| Standard InChI Key | HOWILLZTCCBYGZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCCC1CO)C |
Introduction
(2-Ethyl-2-methylcyclopentyl)methanol is an organic compound characterized by a cyclopentane ring with ethyl and methyl groups attached to the same carbon atom, along with a hydroxymethyl group. This unique structure contributes to its distinct physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science.
Synthesis Methods
Several methods can be employed to synthesize (2-Ethyl-2-methylcyclopentyl)methanol, including:
-
Grignard Reaction: Involves the reaction of a Grignard reagent with a suitable carbonyl compound.
-
Hydroboration-Oxidation: Uses hydroboration followed by oxidation to introduce the hydroxymethyl group.
-
Reduction of Carbonyl Compounds: Reducing a carbonyl compound with a suitable reducing agent can yield the desired alcohol.
Potential Applications
(2-Ethyl-2-methylcyclopentyl)methanol has potential applications in various domains:
-
Medicinal Chemistry: Its unique structure may contribute to biological interactions, making it a candidate for drug development.
-
Materials Science: The compound's properties could be useful in the development of new materials.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1-Amino-2,2-dimethylcyclopentyl)methanol | Amino group instead of hydroxymethyl | Contains an amino group that may enhance reactivity |
| (1-Hydroxy-2,2-dimethylcyclopentyl)amine | Hydroxymethyl group at a different position | Amino group at position 1 alters biological activity |
| Cyclopentanol | Simple cyclopentane alcohol | Lacks additional substituents that enhance reactivity |
| Cyclopentyl methyl ether | Ether instead of alcohol | Different functional group leads to distinct properties |
Research Findings
Research on (2-Ethyl-2-methylcyclopentyl)methanol is limited, but its structural uniqueness suggests potential for further study in medicinal chemistry and materials science. The compound's reactivity and biological interactions are areas of ongoing interest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume